Iron dextran
Description
Properties
IUPAC Name |
iron;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXTUSAYBWAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16547-58-3, 10028-22-5 (Parent) | |
| Record name | Sulfuric acid, iron(2+) salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80906016 | |
| Record name | Sulfuric acid--iron (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iron Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRON DEXTRAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown, slightly viscous solution | |
CAS No. |
9004-66-4, 10124-49-9, 7720-78-7 | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iron sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Feosol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Feosol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid--iron (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphuric acid, iron salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron dextran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of phenol and sodium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRON DEXTRAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Acid Hydrolysis and Fractionation
Conventional iron dextran production begins with native dextran, a high molecular weight (≥1,000,000 Da) polymer synthesized by Leuconostoc mesenteroides via dextransucrase-mediated sucrose polymerization. Acid hydrolysis (typically using HCl) degrades this polymer into low molecular weight dextran (4,000–6,000 Da), but yields a broad molecular weight distribution (500–50,000 Da). Subsequent fractionation via ethanol precipitation or ultrafiltration membranes isolates the desired 3,000–6,000 Da fraction, though these steps introduce impurities and reduce overall yield. For example, membrane filtration with 5,000 Da and 1,000 Da cut-offs achieves >80% recovery of target dextran but requires stringent temperature (<40°C) and pressure (<0.3 MPa) controls to prevent denaturation.
Alkaline Complexation with Ferric Salts
The isolated dextran is reacted with ferric chloride (FeCl₃) under alkaline conditions (pH 10–12) to form this compound. A representative protocol involves:
-
Dissolving dextran (20% w/w) in NaOH (pH 12) at 65°C for 4 hours to oxidize hydroxyl groups.
-
Slowly adding 40% FeCl₃ while maintaining pH 6.5–7.0.
This method produces this compound with 25–33% iron content, but excess Fe³⁺ residues necessitate extensive dialysis. Patents describe modifications, such as adding citric acid to stabilize the complex and reduce chloride ion contamination.
Enzymatic Synthesis Approaches
Dextransucrase Mutants for Low Molecular Weight Dextran
Recent advances employ engineered dextransucrases to synthesize low molecular weight dextran (3,000–5,000 Da) directly from sucrose, bypassing hydrolysis. Wild-type dextransucrases produce high molecular weight dextran (≥10,000 Da), but mutations at key active-site residues alter product profiles. For instance:
-
Q634A mutant : Synthesizes 84.5 g/L dextran with 86% α(1→6) and 14% α(1→4) glycosidic linkages, averaging 3,951 Da (PDI <1.3).
-
R515D mutant : Yields dextran of 5,000–10,000 Da, unsuitable for iron chelation.
These mutants reduce branching and favor chain termination, enabling one-step synthesis of clinical-grade dextran.
Purification Techniques
Enzymatically synthesized dextran requires purification to remove unreacted sucrose and byproducts. A three-stage membrane process achieves >80% recovery:
-
Microfiltration (MOF 205 membrane): Removes particulate matter.
-
Ultrafiltration (5,000 Da cut-off): Isolates dextran >5,000 Da.
-
Ultrafiltration (1,000 Da cut-off): Retains target dextran (1,000–5,000 Da).
This method outperforms solvent fractionation by avoiding ethanol-induced polymer aggregation.
Iron Chelation and Complex Formation
NaOH Oxidation and FeCl₃ Addition
Dextran’s hydroxyl groups are oxidized to carboxylate moieties under alkaline conditions, enhancing iron binding. Optimal parameters include:
-
Temperature : 65°C
-
Reaction time : 4 hours
-
FeCl₃ addition rate : 0.5 mL/min to prevent localized precipitation.
The resulting complex is dialyzed against deionized water to remove unbound iron, achieving a final iron content of 33.51% as measured by phenanthroline spectrophotometry.
Structural Characterization
FT-IR analysis confirms successful complexation via β-FeOOH vibrational modes at 860 cm⁻¹ and 684 cm⁻¹. Gel permeation chromatography (GPC) verifies dextran molecular weight using a calibration curve (M = −2069.2tR + 37,985), while ¹H NMR quantifies glycosidic linkage ratios (e.g., 86% α(1→6) in Q634A-derived dextran).
Comparative Analysis of Preparation Methods
| Parameter | Traditional Method | Enzymatic Method |
|---|---|---|
| Dextran Source | Acid-hydrolyzed native dextran | Mutant dextransucrase synthesis |
| Molecular Weight (Da) | 3,000–6,000 (broad PDI) | 3,951 (PDI <1.3) |
| Iron Content | 25–33% | 33.51% |
| Yield | 60–70% | 84.5% |
| Key Limitation | Chloride ion contamination | High enzyme production cost |
Enzymatic methods offer superior homogeneity and iron-loading capacity but require costly enzyme optimization .
Chemical Reactions Analysis
Types of Reactions: Iron dextran primarily undergoes complexation reactions. The ferric hydroxide forms a stable complex with dextran, which prevents the rapid release of free iron ions into the bloodstream.
Common Reagents and Conditions:
Ferric Chloride (FeCl₃): Used as the iron source.
Dextran: Acts as the complexing agent.
Citric Acid: Maintains the pH during the reaction.
Sodium Hydroxide (NaOH): Adjusts the pH to the desired level.
Major Products: The primary product of these reactions is the this compound complex, which is a dark brown, slightly viscous liquid suitable for intravenous or intramuscular administration .
Scientific Research Applications
Clinical Applications
Iron Deficiency Anemia Treatment
Iron dextran is commonly administered intravenously or intramuscularly to treat iron deficiency anemia, particularly in patients who cannot tolerate oral iron supplements. The compound's large molecular weight prevents renal excretion, allowing for prolonged bioavailability and effective iron replenishment in the body .
Case Study: Intravenous Administration in Inflammatory Bowel Disease
A study involving patients with inflammatory bowel disease demonstrated that intravenous this compound significantly increased hemoglobin levels compared to oral iron. After eight weeks, the mean increase in hemoglobin was 2.0 g/dL for those receiving this compound versus 0.6 g/dL for those on oral supplements .
Table 1: Comparison of Hemoglobin Increase
| Treatment Type | Mean Hemoglobin Increase (g/dL) | Statistical Significance |
|---|---|---|
| Oral Iron | 0.6 | N/A |
| Intravenous this compound | 2.0 | P < 0.0001 |
Safety Profile
this compound has been associated with infusion reactions, but the incidence is relatively low compared to other intravenous iron formulations. In a cohort study, the rate of adverse events for this compound was found to be 3.8% .
Veterinary Applications
Use in Livestock
this compound is utilized as a feed additive in veterinary medicine, particularly for piglets to prevent anemia. It is administered orally at a dose of 1 mL/kg body weight during the first two weeks of life and is considered safe for use .
Regulatory Approval
The European Medicines Agency has included this compound in its list of pharmacologically active substances, confirming its safety and efficacy for use in food-producing animals .
Nutritional Applications
Parenteral Nutrition
In patients receiving total parenteral nutrition (TPN), this compound can be safely incorporated to address iron deficiency without significant risk of anaphylaxis or incompatibility issues . A study showed that patients receiving maintenance doses of this compound via TPN exhibited significant improvements in their iron status, with mean ferritin levels increasing from 10.9 to 107.6 mcg/L after treatment .
Imaging Applications
Diagnostic Imaging
this compound complexes have been explored as imaging agents due to their ability to enhance contrast in magnetic resonance imaging (MRI). The stability and properties of these complexes make them suitable candidates for further research in diagnostic applications .
Mechanism of Action
After administration, iron dextran is taken up by the reticuloendothelial system, where it is split into its components of iron and dextran. The iron is then bound to protein moieties to form hemosiderin or ferritin, which are the physiological forms of iron. This replenishes hemoglobin and depleted iron stores in the body .
Comparison with Similar Compounds
Iron Sucrose
- Structure: Iron sucrose consists of ferric hydroxide nanoparticles bound to sucrose, forming a smaller complex (MW ~34–60 kDa) compared to LMW iron dextran (MW ~90–265 kDa) .
- Safety :
- A randomized double-blind trial found delayed reactions (e.g., arthralgia, fever) occurred in 31.4% of iron sucrose recipients vs. 12.3% with LMW this compound (RR = 2.55) .
- However, retrospective analyses suggest iron sucrose has fewer severe HSRs than HMW this compound but comparable rates to LMW this compound .
- Efficacy : Both agents show similar hemoglobin response rates, but iron sucrose requires more frequent dosing due to lower single-dose limits (200–400 mg vs. 1,000 mg for LMW this compound) .
Ferric Gluconate
Ferumoxytol
- Structure: A superparamagnetic iron oxide nanoparticle coated with a semi-synthetic carboxymethyl dextran shell, distinct from traditional dextran formulations .
- Advantages: Lower immunogenicity due to modified carbohydrate coating, reducing HSR risk . Approved for rapid high-dose infusion (510–1,020 mg in 15 minutes), unlike this compound .
- Safety : Ferumoxytol’s HSR rates are comparable to iodine-based contrast agents and lower than HMW this compound .
Comparison with Oral Iron Formulations
Sucrosomial Iron
- Structure: Iron oxide encapsulated in a phospholipid-sucrose matrix (Sucrosome® technology) .
- Efficacy: In piglets, sucrosomial iron showed comparable therapeutic effects to this compound injections but with lower toxicity . Oral bioavailability is enhanced via nanoparticle uptake in enterocytes, bypassing traditional iron transporters .
- Safety: No systemic oxidative stress or protein damage observed, unlike parenteral this compound .
Iron Oxide Nanoparticles (IONPs)
- Structure : Dextran-coated IONPs (e.g., maghemite) are engineered for targeted delivery and reduced gastric degradation .
Pharmacokinetic and Physicochemical Properties
- Iron Release: this compound releases iron slowly via macrophage phagocytosis, enabling sustained replenishment of stores . Ferumoxytol’s carboxymethyl dextran shell delays iron release, mimicking endogenous ferritin .
- Stability :
- Modern LMW this compound formulations (e.g., INFeD®) exhibit minimal lot-to-lot variability and resistance to thermal degradation compared to older products .
Biological Activity
Iron dextran is an injectable iron preparation used primarily for treating iron deficiency anemia, particularly in patients who do not respond adequately to oral iron supplements. This article explores the biological activity of this compound, focusing on its effects on lipid metabolism, oxidative stress, and clinical efficacy based on various studies.
This compound is a complex of ferric hydroxide and dextran, which facilitates the delivery of iron to the body. Upon administration, it dissociates to release iron ions that are then incorporated into hemoglobin and other iron-dependent proteins. This mechanism highlights its role in enhancing erythropoiesis and correcting iron deficiency.
1. Impact on Lipid Metabolism
Recent studies have demonstrated that this compound can significantly alter lipid metabolism. A study conducted on Fischer rats revealed that this compound injections increased serum cholesterol and triacylglycerol levels while decreasing the expression of key genes involved in fatty acid oxidation, such as pparα and cpt1a . The findings suggest that:
- Increased Oxidative Stress : this compound was associated with heightened oxidative stress, indicated by elevated levels of carbonyl proteins and thiobarbituric acid reactive substances (TBARS) in the liver .
- Altered Lipid Profiles : The treatment resulted in increased mRNA levels of apolipoprotein B-100 (apoB-100) and microsomal triglyceride transfer protein (MTP), which are crucial for lipid secretion .
2. Clinical Efficacy in Anemia Treatment
This compound has been shown to be effective in treating iron deficiency anemia in various clinical settings:
- Intravenous vs. Oral Administration : A study involving patients with inflammatory bowel disease (IBD) found that those receiving intravenous this compound had a greater increase in hemoglobin levels compared to those on oral iron therapy, with a mean increase of 2.0 g/dL versus 0.6 g/dL after eight weeks . This underscores the efficacy of intravenous administration in cases where oral absorption is compromised.
| Treatment Type | Mean Hemoglobin Increase (g/dL) | Statistical Significance |
|---|---|---|
| This compound | 2.0 | P < 0.0001 |
| Oral Iron | 0.6 | - |
- Safety Profile : Although intravenous this compound can cause adverse reactions such as anaphylactoid reactions, the overall incidence is relatively low compared to other formulations like iron sucrose . A cohort study reported a 3.8% rate of infusion-related reactions for this compound .
Case Study 1: Efficacy in IBD Patients
A retrospective analysis of 33 IBD patients indicated that intravenous this compound effectively normalized hemoglobin levels in approximately one-third of patients who were more anemic at baseline compared to those receiving oral iron . This study highlights the importance of selecting appropriate routes for iron supplementation based on patient condition.
Case Study 2: Comparison with Iron Sucrose
A comparative study evaluated the effectiveness of this compound against iron sucrose for treating iron deficiency anemia. Both treatments significantly increased hemoglobin levels over six months; however, the adverse effects were slightly higher in the iron sucrose group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
